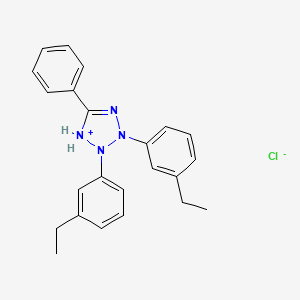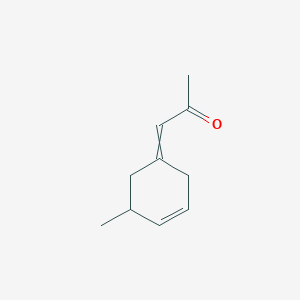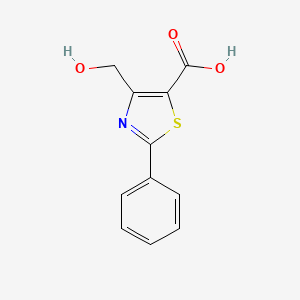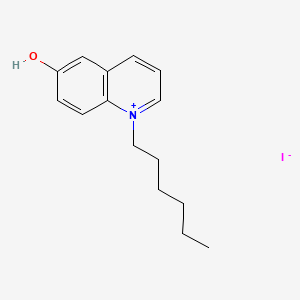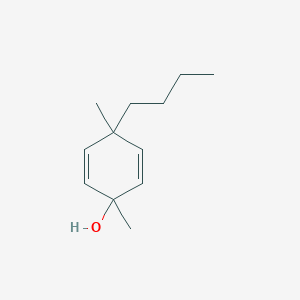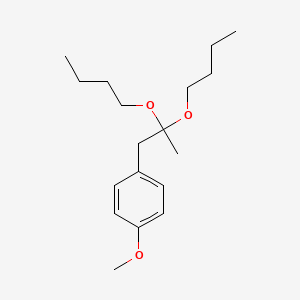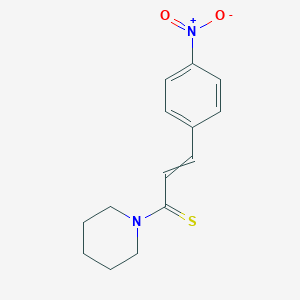
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that features a nitrophenyl group, a piperidine ring, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde, piperidine, and a suitable thione precursor.
Condensation Reaction: 4-nitrobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate compound.
Thione Formation: The intermediate compound is then reacted with a thione precursor under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The thione group may also play a role in binding to metal ions or other cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)-1-(morpholin-1-yl)prop-2-ene-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-ene-1-thione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(4-Nitrophenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is unique due to the combination of its nitrophenyl group, piperidine ring, and thione group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89812-84-0 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C14H16N2O2S/c17-16(18)13-7-4-12(5-8-13)6-9-14(19)15-10-2-1-3-11-15/h4-9H,1-3,10-11H2 |
InChI-Schlüssel |
JKGUJSHLXCGFPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)


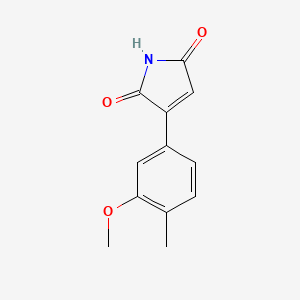
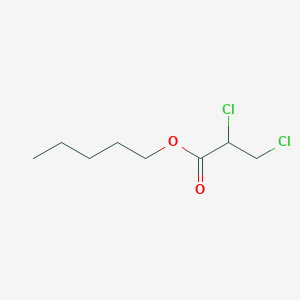
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
